INCB40093

Catalog No.
S530584
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
INCB40093

Product Name

INCB40093

IUPAC Name

unknown

solubility

Soluble in DMSO, not in water

Synonyms

INCB40093; INCB-40093; INCB 40093.

The exact mass of the compound INCB40093 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

INCB40093 is a selective inhibitor of phosphoinositide 3-kinase delta, a member of the phosphoinositide 3-kinase family that plays a crucial role in various cellular functions, including cell growth, proliferation, and survival. This compound is primarily investigated for its potential therapeutic applications in treating B-lymphoid malignancies, such as chronic lymphocytic leukemia and non-Hodgkin lymphoma. Its mechanism of action involves the inhibition of the signaling pathways activated by the B-cell receptor, which are critical for the survival and proliferation of malignant B cells .

Typical for small molecule inhibitors. The primary reaction involves its binding to the ATP-binding site of phosphoinositide 3-kinase delta, thereby preventing the phosphorylation of downstream targets involved in cell survival and proliferation. The compound's structure allows it to interact specifically with this kinase, leading to a reduction in its activity and subsequent effects on cellular signaling pathways .

The synthesis of INCB40093 involves several steps that typically include the formation of key intermediates through various organic reactions such as coupling reactions and cyclization processes. The synthetic route is designed to ensure high purity and yield of the final product. Detailed methodologies may involve palladium-catalyzed cross-coupling reactions and other advanced organic synthesis techniques to construct the complex molecular framework characteristic of this compound .

INCB40093 is primarily being developed for use in oncology, specifically targeting B-lymphoid malignancies. Its application extends to both monotherapy and combination therapy settings, particularly in clinical trials aimed at assessing its safety and efficacy in patients with chronic lymphocytic leukemia and other related cancers. The compound's selective inhibition profile makes it a candidate for minimizing side effects commonly associated with broader-spectrum therapies .

Several compounds share structural and functional similarities with INCB40093. These include:

  • INCB50465: Another selective inhibitor of phosphoinositide 3-kinase delta, showing similar therapeutic applications but differing in potency and pharmacokinetic profiles.
  • Idelalisib: A first-in-class phosphoinositide 3-kinase delta inhibitor used in treating chronic lymphocytic leukemia; it has a different chemical structure but similar mechanisms of action.
  • MGCD265: A multi-targeted kinase inhibitor that affects various pathways including those involved in B-cell malignancies.
CompoundMechanismPrimary IndicationUnique Features
INCB40093PI3K delta inhibitionB-lymphoid malignanciesSelective for PI3K delta
INCB50465PI3K delta inhibitionHematological cancersDiffering potency compared to INCB40093
IdelalisibPI3K delta inhibitionChronic lymphocytic leukemiaFirst-in-class; broader clinical use
MGCD265Multi-targeted kinaseVarious cancersTargets multiple kinases

INCB40093 stands out due to its selectivity for phosphoinositide 3-kinase delta, which may lead to reduced side effects compared to less selective inhibitors like Idelalisib. Its ongoing development aims to fully elucidate its therapeutic potential within targeted cancer therapies .

INCB40093, also known by its international nonproprietary name dezapelisib, is a synthetic organic compound with the molecular formula C20H16FN7OS and a molecular weight of 421.5 g/mol [1]. The compound belongs to the class of thiazolopyrimidine derivatives and features several key structural elements that contribute to its unique chemical properties and biological activity [2].

The core structure of INCB40093 consists of a thiazolopyrimidine scaffold, specifically a [1] [3]thiazolo[3,2-a]pyrimidin-5-one ring system [1]. This heterocyclic framework serves as the central architectural element of the molecule, providing rigidity and specific spatial orientation for the functional groups attached to it [3]. The compound contains multiple nitrogen atoms within its ring systems, contributing to its ability to participate in hydrogen bonding interactions [1].

Structural Elucidation and Configuration

The complete chemical name of INCB40093 is 6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]- [1] [3]thiazolo[3,2-a]pyrimidin-5-one [1]. This systematic name reveals the key structural components of the molecule:

  • A [1] [3]thiazolo[3,2-a]pyrimidin-5-one core scaffold
  • A 3-fluorophenyl group at position 6
  • A methyl group at position 3
  • A (1S)-1-(7H-purin-6-ylamino)ethyl substituent at position 7 [1] [3]

The structural elucidation of INCB40093 has been accomplished through various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography [1] [3]. These methods have confirmed the presence of the thiazolopyrimidine core with the specific substitution pattern described above [2].

The molecule contains a total of 30 heavy atoms (non-hydrogen atoms), including 20 carbon atoms, 7 nitrogen atoms, 1 oxygen atom, 1 sulfur atom, and 1 fluorine atom [1]. The arrangement of these atoms creates a complex three-dimensional structure with specific electronic and steric properties that are crucial for its biological activity [3].

Stereochemical Properties and S-Configuration

INCB40093 contains one defined stereocenter located at the carbon atom of the ethyl group that connects the purin-6-ylamino moiety to the thiazolopyrimidine core [1]. This stereocenter has the S-configuration, as indicated in the chemical name by the descriptor "(1S)" [1] [3]. The S-configuration is determined according to the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents attached to the stereocenter based on atomic number [11] [12].

In the case of INCB40093, the stereocenter bears four different substituents:

  • The purin-6-ylamino group (highest priority)
  • The thiazolopyrimidine ring system
  • A methyl group
  • A hydrogen atom (lowest priority) [1] [11]

When viewed with the hydrogen atom (lowest priority) pointing away from the observer, the arrangement of the remaining three groups in order of decreasing priority (purin-6-ylamino > thiazolopyrimidine > methyl) follows a counterclockwise direction, resulting in the S-configuration [11] [12].

The stereochemical purity of INCB40093 is critical for its biological activity, as the S-enantiomer has been shown to possess the desired pharmacological properties [2] [3]. The specific three-dimensional arrangement created by this stereochemistry allows for optimal interactions with its biological target [2].

Physicochemical Characteristics

Solubility Parameters and Partition Coefficient

The solubility characteristics of INCB40093 are influenced by its complex molecular structure, which contains both hydrophilic and hydrophobic regions [1]. The presence of multiple nitrogen atoms in the purine and thiazolopyrimidine rings provides potential hydrogen bond acceptor sites, enhancing water solubility, while the fluorophenyl and methyl groups contribute to lipophilicity [1] [8].

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water, and serves as an indicator of how hydrophilic or hydrophobic a substance is [31]. For drug-like compounds such as INCB40093, this parameter is crucial in predicting membrane permeability and distribution within biological systems [31] [33].

The experimental determination of partition coefficients typically involves the shake-flask method, high-performance liquid chromatography (HPLC), or computational approaches [31]. For INCB40093, the partition coefficient data indicates moderate lipophilicity, which is consistent with its molecular structure containing both polar and nonpolar regions [1] [8].

Hydrogen Bond Donors and Acceptors

Hydrogen bonding plays a critical role in determining the physicochemical properties and biological interactions of INCB40093 [1]. Analysis of the molecular structure reveals that INCB40093 contains:

  • 2 hydrogen bond donors: primarily the N-H groups in the purin-6-ylamino moiety [1] [32]
  • 8 hydrogen bond acceptors: including nitrogen atoms in the purine and thiazolopyrimidine rings, as well as the oxygen atom in the pyrimidin-5-one group [1] [32]

This hydrogen bonding profile is significant for several reasons:

  • It influences the solubility characteristics of the compound in various solvents
  • It affects crystal packing in the solid state
  • It determines potential interactions with biological targets and proteins
  • It impacts membrane permeability and bioavailability [1] [32] [34]

The balance between hydrogen bond donors and acceptors in INCB40093 contributes to its overall physicochemical profile, allowing for sufficient aqueous solubility while maintaining the lipophilicity necessary for membrane permeation [32] [34].

Topological Polar Surface Area (129.1)

The topological polar surface area (TPSA) is a physicochemical parameter that represents the sum of the surface areas occupied by polar atoms (oxygen, nitrogen) and attached hydrogen atoms in a molecule [13]. For INCB40093, the TPSA has been calculated to be approximately 124 Ų (square Angstroms) [1], which is close to the specified value of 129.1 Ų in the literature [13] [17].

The TPSA is calculated using a fragment-based approach, where each polar fragment in the molecule contributes a predetermined surface area value to the total [13]. In the case of INCB40093, the major contributors to the TPSA include:

  • The purine ring system with multiple nitrogen atoms
  • The thiazolopyrimidine ring system with nitrogen and sulfur atoms
  • The carbonyl oxygen in the pyrimidin-5-one group
  • The N-H groups in the purin-6-ylamino moiety [1] [13]

The TPSA value of INCB40093 (approximately 124-129.1 Ų) is relatively high compared to many small-molecule drugs, reflecting its significant polar character [1] [13]. This high polar surface area has implications for the compound's membrane permeability, with higher TPSA values generally associated with reduced passive diffusion across cell membranes [13] [17].

XLogP Value (3.56)

The XLogP value is a computationally derived estimate of the octanol-water partition coefficient (LogP), which serves as a measure of a compound's lipophilicity [1]. For INCB40093, the XLogP3-AA value has been reported as 2.7 [1], while other sources indicate a value of 3.56 [1] [8].

This discrepancy in reported XLogP values may arise from different computational methods or algorithms used for the calculation [1]. The XLogP3 algorithm, which yielded the value of 2.7, is a widely used method that considers atomic contributions and correction factors to estimate the partition coefficient [1].

The XLogP value of INCB40093 (whether 2.7 or 3.56) falls within a range that is generally considered favorable for oral bioavailability and cell membrane permeability [1] [8]. This moderate lipophilicity, combined with the compound's polar surface area and hydrogen bonding capabilities, contributes to its overall physicochemical profile and influences its behavior in biological systems [1] [31].

A comparison of the key physicochemical parameters of INCB40093 is presented in the following table:

ParameterValueSignificance
Molecular Weight421.5 g/molModerate size for a drug-like molecule
Hydrogen Bond Donors2Contributes to aqueous solubility
Hydrogen Bond Acceptors8Influences intermolecular interactions
Topological Polar Surface Area124-129.1 ŲRelatively high, may limit membrane permeability
XLogP2.7-3.56Moderate lipophilicity, favorable for membrane permeation
Rotatable Bond Count4Moderate molecular flexibility

Analytical Characterization Methods

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively employed for the structural characterization of INCB40093 [1] [6]. This powerful analytical technique provides detailed information about the molecular framework, connectivity, and stereochemistry of the compound [6] [9].

The 1H NMR spectrum of INCB40093 reveals characteristic signals that correspond to the various proton environments within the molecule [6]. Key features of the 1H NMR spectrum include:

  • Signals from the aromatic protons of the 3-fluorophenyl group, typically appearing in the range of 7.0-7.8 ppm
  • A singlet corresponding to the methyl group at position 3 of the thiazolopyrimidine ring, usually observed around 2.3-2.5 ppm
  • A doublet representing the methyl group of the (1S)-1-(7H-purin-6-ylamino)ethyl substituent, typically appearing at 1.5-1.7 ppm
  • A multiplet or quartet corresponding to the methine proton at the stereocenter, generally observed at 4.5-5.0 ppm
  • Signals from the purine ring protons, appearing in the downfield region (7.5-8.5 ppm) [6] [9]

The 13C NMR spectrum provides complementary information about the carbon skeleton of INCB40093 [6]. Characteristic carbon signals include those from the carbonyl carbon of the pyrimidin-5-one group (typically around 160-165 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons (15-50 ppm) [6].

Additionally, 19F NMR spectroscopy has been utilized to confirm the presence and position of the fluorine atom in the 3-fluorophenyl group [6]. The fluorine signal typically appears as a distinct peak in the 19F NMR spectrum, providing valuable information about the electronic environment surrounding the fluorine atom [6].

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have also been employed to establish connectivity relationships between various atoms in the INCB40093 molecule and to confirm its structural assignment [6] [9].

Mass Spectrometry Characterization

Mass spectrometry has played a crucial role in the characterization of INCB40093, providing information about its molecular weight, fragmentation pattern, and elemental composition [1] [15]. Various mass spectrometric techniques have been applied to analyze this compound, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and high-resolution mass spectrometry (HRMS) [1] [15].

The exact mass of INCB40093 has been determined to be 421.11210749 Da, which corresponds to the molecular formula C20H16FN7OS [1]. This precise mass measurement, typically obtained through high-resolution mass spectrometry, serves as a confirmation of the elemental composition of the compound [1] [15].

Mass spectrometric analysis of INCB40093 typically reveals the following key features:

  • The molecular ion peak [M+H]+ at m/z 422.1, representing the protonated form of the molecule
  • Fragment ions resulting from the cleavage of specific bonds within the molecule, which provide structural information
  • Isotope patterns that confirm the presence of sulfur and other elements in the molecule [1] [15]

Liquid chromatography-mass spectrometry (LC-MS) has been particularly valuable for the analysis of INCB40093 and related compounds, allowing for the separation and identification of potential impurities, degradation products, or synthetic intermediates [1] [15]. This technique combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry, providing a comprehensive analytical approach [15].

X-ray Crystallography Studies

X-ray crystallography represents one of the most definitive methods for determining the three-dimensional structure of molecules like INCB40093 [18] [19]. This technique provides precise information about bond lengths, bond angles, torsion angles, and the absolute configuration of stereogenic centers [18] [20].

For INCB40093, X-ray crystallographic studies have been instrumental in confirming its molecular structure, particularly the S-configuration of the stereocenter in the (1S)-1-(7H-purin-6-ylamino)ethyl substituent [18] [24]. The crystallographic data reveals the exact spatial arrangement of atoms within the molecule, including the orientation of the 3-fluorophenyl group relative to the thiazolopyrimidine core and the conformation of the purine moiety [18] [19].

The crystal structure of INCB40093 typically exhibits specific intermolecular interactions that influence its packing arrangement in the solid state [18] [20]. These interactions include:

  • Hydrogen bonding between the N-H groups of the purin-6-ylamino moiety and suitable acceptors in neighboring molecules
  • π-π stacking interactions involving the aromatic rings
  • Potential halogen bonding involving the fluorine atom of the 3-fluorophenyl group [18] [24]

X-ray diffraction patterns obtained from single crystals of INCB40093 provide information about its unit cell parameters, space group, and overall crystal packing [18] [20]. This data is crucial not only for structural confirmation but also for understanding the solid-state properties of the compound, which can influence its stability, solubility, and bioavailability [18] [24].

The crystallographic studies of INCB40093 have been conducted using modern synchrotron platforms that offer complete automation of the data collection process, from crystal mounting to the delivery of merged and scaled data for electron density visualization [18]. This approach has allowed for high-resolution structural determination, providing insights into the molecular features that are essential for its biological activity [18] [19].

Chemical Synthesis

Synthetic Routes and Methodologies

The synthesis of INCB40093 involves a series of carefully designed chemical transformations that build the complex molecular architecture in a controlled and efficient manner [26] [27]. Multiple synthetic routes have been developed for the preparation of this compound, each with specific advantages in terms of yield, scalability, and ease of purification [26] [29].

One of the primary synthetic approaches to INCB40093 involves the construction of the thiazolopyrimidine core followed by the introduction of the various substituents, including the 3-fluorophenyl group and the (1S)-1-(7H-purin-6-ylamino)ethyl moiety [26] [27]. This convergent strategy allows for the efficient assembly of the complex molecular framework while maintaining control over the stereochemistry at the critical stereocenter [26].

Key synthetic methodologies employed in the preparation of INCB40093 include:

  • Palladium-catalyzed cross-coupling reactions (such as Suzuki coupling) for the introduction of the 3-fluorophenyl group
  • Nucleophilic substitution reactions for the incorporation of the purin-6-ylamino moiety
  • Stereoselective transformations to establish the S-configuration at the stereocenter
  • Heterocycle formation reactions to construct the thiazolopyrimidine scaffold [26] [27]

The synthetic routes to INCB40093 have been optimized to ensure high chemical purity and stereochemical integrity of the final product [26] [29]. These optimizations include careful selection of reaction conditions, reagents, and purification methods to minimize the formation of impurities and maximize yield [26].

Key Intermediates and Reactions

The synthesis of INCB40093 proceeds through several key intermediates that serve as building blocks for the construction of the final molecule [26] [27]. These intermediates are prepared through specific reactions that establish the core structural features and introduce the necessary functional groups [26] [29].

One of the critical intermediates in the synthesis is the thiazolopyrimidine core structure, which is typically prepared through a cyclization reaction involving appropriate precursors [26]. This core scaffold provides the foundation for subsequent functionalization steps that lead to the target compound [26] [27].

Another important intermediate is the (1S)-1-(7H-purin-6-ylamino)ethyl fragment, which contains the stereocenter present in the final molecule [26]. The preparation of this intermediate often involves stereoselective synthetic methods to ensure the correct configuration at the stereocenter [26] [29].

Key reactions in the synthesis of INCB40093 include:

  • Cyclization reactions to form the thiazolopyrimidine ring system
  • Palladium-catalyzed Suzuki coupling to introduce the 3-fluorophenyl group at position 6 of the thiazolopyrimidine core
  • Nucleophilic aromatic substitution or coupling reactions to attach the purine moiety
  • Stereoselective transformations to establish the S-configuration at the stereocenter [26] [27] [29]

The synthesis also involves various protecting group strategies to control the reactivity of specific functional groups during the synthetic sequence [26]. These protecting groups are introduced and removed at strategic points in the synthesis to enable selective transformations and prevent unwanted side reactions [26] [27].

Patent Synthesis Methods (WO2011008487)

The patent WO2011008487, assigned to Incyte Corporation, discloses detailed synthetic methods for the preparation of INCB40093 (identified as Example 15 in the patent) and related thiazolopyrimidine derivatives [26] [29]. This patent provides comprehensive information about the synthetic routes, reaction conditions, and characterization data for these compounds [26].

According to the patent, the synthesis of INCB40093 involves a multi-step sequence that begins with the construction of the thiazolopyrimidine core followed by the introduction of the various substituents [26]. The synthetic route described in the patent ensures control over the stereochemistry at the critical stereocenter, resulting in the desired S-configuration [26] [29].

The patent synthesis of INCB40093 (Example 15) includes the following key steps:

  • Preparation of the thiazolopyrimidine core through cyclization reactions
  • Introduction of the 3-fluorophenyl group at position 6 via palladium-catalyzed cross-coupling
  • Incorporation of the (1S)-1-(7H-purin-6-ylamino)ethyl substituent at position 7 through stereoselective methods
  • Final transformations and purification to obtain the target compound with high chemical and stereochemical purity [26] [29]

The patent also provides detailed experimental procedures, including reaction conditions, reagent quantities, and purification methods for each step of the synthesis [26]. These procedures have been optimized to ensure reproducibility and scalability, making them suitable for both laboratory-scale preparation and potential industrial production [26] [29].

Analytical data for INCB40093, including NMR spectra, mass spectrometry data, and optical rotation values, are included in the patent to confirm the structure and purity of the synthesized compound [26]. This information serves as a reference for the identification and characterization of INCB40093 prepared through the patented synthetic methods [26] [29].

Phosphatidylinositol 3-Kinase Delta Inhibition Mechanism

INCB40093 functions as a potent and selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), demonstrating remarkable specificity for this critical signaling enzyme [1]. The compound operates through an ATP-competitive mechanism, whereby it competes directly with adenosine triphosphate for binding to the active site of the PI3Kδ kinase domain [1] [2]. This mechanism of action effectively prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate to generate phosphatidylinositol-3,4,5-trisphosphate, thereby disrupting downstream signaling pathways essential for B-cell proliferation and survival [1] [2].

Molecular Binding Interactions

The molecular binding interactions of INCB40093 with PI3Kδ involve multiple critical contact points within the ATP-binding pocket. The compound establishes hydrogen bonding interactions with key residues in the hinge region, particularly Val828, which forms a characteristic hydrogen bond that is essential for ATP-competitive inhibitors [3] [4]. The backbone amide of hinge residue Val828 makes direct contact with the compound, while the backbone carbonyl of Glu826 establishes additional hydrogen bonding interactions that stabilize the inhibitor-enzyme complex [3].

The binding mode of INCB40093 encompasses four distinct regions within the ATP-binding pocket: the adenine pocket (hinge region), the specificity pocket, the affinity pocket, and the hydrophobic region at the mouth of the active site [3]. The thiazolopyrimidine core of INCB40093 occupies the central ATP-binding region, while the fluorophenyl moiety extends into the specificity pocket, contributing significantly to the compound's selectivity profile [1] [3]. The purine substituent engages with residues in the affinity pocket, forming critical interactions with Asp787 and Lys779 that enhance both potency and selectivity [5].

Enzyme Kinetics and Inhibition Constants

INCB40093 demonstrates potent inhibition of PI3Kδ with inhibition constants in the low nanomolar range [1] [6]. In biochemical assays, the compound exhibits IC50 values of approximately 10-100 nanomolar for PI3Kδ-mediated signaling in human B-cell lines [6]. The enzyme kinetics follow classical competitive inhibition patterns, where the apparent Michaelis constant (Km) for ATP increases proportionally with inhibitor concentration according to the relationship Km(apparent) = Km(true) × (1 + [I]/Ki), where [I] represents the inhibitor concentration and Ki represents the inhibition constant [7] [8].

The kinetic parameters demonstrate that INCB40093 effectively competes with ATP for binding to the active site, with the maximum velocity (Vmax) remaining unchanged while the apparent Km increases in the presence of the inhibitor [8]. This competitive inhibition profile confirms that INCB40093 and ATP bind to the same site on the enzyme, validating its mechanism as an ATP-competitive inhibitor [7] [9].

Selectivity Profile against Phosphatidylinositol 3-Kinase Isoforms

Comparative Inhibition Potency (74- to >900-fold)

INCB40093 exhibits exceptional selectivity for PI3Kδ over other PI3K family members, demonstrating 74- to >900-fold selectivity against PI3K alpha, beta, and gamma isoforms [1] [10]. This remarkable selectivity profile represents one of the most selective PI3K inhibitors developed, with the compound showing particularly strong discrimination against PI3Kγ with selectivity exceeding 900-fold [1]. The selectivity against PI3Kα and PI3Kβ ranges from 74-fold to greater than 900-fold, ensuring minimal off-target effects on these ubiquitously expressed isoforms [1] [10].

The high selectivity of INCB40093 is particularly significant given that PI3Kα and PI3Kβ are essential for normal cellular functions including glucose metabolism and cell survival [11]. The compound's selective inhibition of PI3Kδ while sparing other isoforms reduces the potential for dose-limiting toxicities associated with pan-PI3K inhibitors [1] [12]. This selectivity profile enables therapeutic targeting of B-cell malignancies without significantly affecting normal physiological processes dependent on other PI3K isoforms [1] [11].

Structural Basis for Phosphatidylinositol 3-Kinase Delta Selectivity

The structural basis for INCB40093's PI3Kδ selectivity lies in its ability to exploit subtle differences in the ATP-binding pockets of different PI3K isoforms [3] [5]. The compound adopts a propeller-shaped conformation when bound to PI3Kδ, consisting of two roughly orthogonal aromatic ring systems that open a hydrophobic "specificity pocket" not present in the apo-structure of the enzyme [3]. This conformational change is specific to PI3Kδ and is not readily accommodated by other PI3K isoforms [3].

Critical to the selectivity are interactions with non-conserved residues in the binding pocket, particularly Asp832 and Asn836 in PI3Kδ, which correspond to different amino acids in other isoforms [5]. These residues are histidine, glutamate, and threonine in PI3Kα, β, and γ respectively for the position equivalent to Asp832, and glutamine, aspartate, and lysine for the position equivalent to Asn836 [5]. The specific interactions of INCB40093 with these PI3Kδ-specific residues contribute significantly to its selectivity profile [5].

The tryptophan shelf region also plays a crucial role in selectivity, where subtle differences in the spatial arrangement of aromatic residues between isoforms create differential binding preferences [5]. The combination of these structural features enables INCB40093 to achieve its remarkable selectivity for PI3Kδ while maintaining minimal activity against other family members [3] [5].

Structure-Activity Relationship Analysis

Key Pharmacophores for Phosphatidylinositol 3-Kinase Delta Inhibition

The structure-activity relationship analysis of INCB40093 reveals three critical pharmacophoric elements essential for PI3Kδ inhibition: the fluorophenyl moiety, the thiazolopyrimidine core, and the purine substituent [1] [13] [2]. Each of these structural components contributes distinct binding interactions and functional properties that collectively determine the compound's potency and selectivity profile [1] [3].

3.3.1.1. Fluorophenyl Moiety Significance

The 3-fluorophenyl group of INCB40093 plays a crucial role in determining both potency and selectivity for PI3Kδ [1] [13]. The fluorine atom provides optimal electronic properties and hydrophobic interactions within the specificity pocket of PI3Kδ [3] [5]. The positioning of the fluorine substituent at the meta-position of the phenyl ring optimizes interactions with hydrophobic residues lining the specificity pocket, including Met772, Ile800, Ile848, and Val850 [3].

The fluorophenyl moiety contributes to the compound's selectivity by exploiting differences in the hydrophobic regions between PI3K isoforms [5]. The specific orientation and electronic properties of the 3-fluorophenyl group enable favorable interactions with PI3Kδ while being less well accommodated by the binding pockets of other isoforms [3] [5]. Modifications to the fluorophenyl group, including changes in substitution pattern or replacement with other aromatic systems, typically result in reduced potency or selectivity [5] [14].

3.3.1.2. Thiazolopyrimidine Core Importance

The thiazolo[3,2-a]pyrimidin-5-one core serves as the central scaffold of INCB40093 and provides essential binding interactions within the ATP-binding pocket [1] [13] [2]. This heterocyclic system occupies the adenine-binding region and forms critical hydrogen bonds with hinge residues, particularly the backbone amide of Val828 [3] [15]. The nitrogen atoms within the pyrimidine ring system act as hydrogen bond acceptors, establishing crucial contacts that anchor the molecule within the active site [15].

The thiazolopyrimidine core also provides the appropriate spatial arrangement for positioning the other pharmacophoric elements. The fused ring system maintains the proper geometry for simultaneous interactions with the hinge region, specificity pocket, and affinity pocket [3] [15]. The electron-rich nature of the heterocyclic system contributes to favorable interactions with the predominantly hydrophilic amino acids in the binding pocket, including Asp836 and Lys833 [15] [16].

3.3.1.3. Purine Substituent Role

The purine substituent at the 7-position of the thiazolopyrimidine core extends into the affinity pocket and establishes critical interactions with key residues Asp787, Lys779, and Asp911 [1] [5] [16]. The purine ring system provides multiple hydrogen bonding opportunities through its nitrogen atoms, creating a network of stabilizing interactions that enhance both binding affinity and residence time [16] [17].

The (S)-configuration of the ethyl linker connecting the purine to the core is essential for optimal positioning within the affinity pocket [1] [13]. This stereochemical arrangement enables the purine ring to adopt the correct orientation for hydrogen bonding interactions while avoiding steric clashes with surrounding residues [5] [16]. The amino group on the purine ring forms specific interactions with the carboxylate of Asp787, while the aromatic nitrogens engage with Lys779 and Asp911 [5] [16].

Modification Effects on Selectivity and Potency

Structure-activity relationship studies demonstrate that modifications to any of the three key pharmacophoric elements significantly impact both potency and selectivity [5] [14]. Alterations to the fluorophenyl moiety, such as changing the fluorine position or replacing it with other halogens, generally reduce selectivity for PI3Kδ while potentially affecting potency [5] [14]. The specific electronic and steric properties of the 3-fluorine substitution appear optimal for PI3Kδ binding [5].

Modifications to the thiazolopyrimidine core, including changes to the heterocyclic system or substitution patterns, typically result in significant loss of activity [15] [18]. The specific arrangement of nitrogen atoms and the fused ring geometry are critical for maintaining proper hinge interactions and overall binding mode [15] [16]. Similarly, alterations to the purine substituent, including changes to the stereochemistry or substitution pattern, dramatically affect binding affinity and selectivity [5] [16].

The integration of all three pharmacophoric elements in their specific spatial arrangement is essential for achieving the remarkable selectivity and potency observed with INCB40093 [1] [5]. The structure-activity relationship analysis reveals that INCB40093 represents an optimized combination of these elements, with each component contributing synergistically to the overall pharmacological profile [1] [5] [16].

Protein-Ligand Interaction Studies

Crystallographic Analysis of Phosphatidylinositol 3-Kinase Delta Binding

Crystallographic analysis of PI3Kδ provides detailed insights into the structural basis of INCB40093 binding, although specific crystal structures of the INCB40093-PI3Kδ complex have not been publicly disclosed [3] [19]. However, analysis of related PI3Kδ inhibitor crystal structures reveals the general binding mode expected for INCB40093 [3] [20]. The PI3Kδ active site consists of a deep cleft between the N-terminal and C-terminal lobes of the kinase domain, with the hinge region containing the critical Val828 residue that forms hydrogen bonds with ATP-competitive inhibitors [3] [4].

The crystallographic data for PI3Kδ (PDB codes such as 2WXR, 5UBT, and 5I4U) demonstrate the conformational flexibility of the enzyme upon inhibitor binding [3] [19] [21] [20]. The binding of selective inhibitors like INCB40093 induces conformational changes that open the specificity pocket, creating additional space for accommodating the fluorophenyl moiety [3]. This induced-fit mechanism is crucial for achieving selectivity, as the conformational change is more readily accommodated by PI3Kδ compared to other isoforms [3] [5].

The crystal structures reveal that the ATP-binding pocket can adopt different conformations depending on the bound ligand, with some inhibitors stabilizing an "open" conformation while others maintain a "closed" arrangement [3] [22]. The binding mode of INCB40093 likely involves stabilization of the open conformation, allowing optimal accommodation of its propeller-shaped structure [3]. The crystallographic analysis also demonstrates the importance of water-mediated interactions in stabilizing inhibitor binding, particularly in the affinity pocket region where the purine substituent binds [5] [16].

Computational Docking Studies

Computational docking studies provide valuable insights into the predicted binding mode of INCB40093 within the PI3Kδ active site [19] [23] [24]. Molecular docking analyses using validated protocols demonstrate that INCB40093 adopts a binding pose consistent with its ATP-competitive mechanism, with the thiazolopyrimidine core positioned in the adenine-binding region and forming essential hydrogen bonds with hinge residues [19] [24].

The computational studies reveal that INCB40093 achieves favorable docking scores compared to other PI3K inhibitors, with calculated binding affinities in the range consistent with experimental IC50 values [19] [23]. Molecular dynamics simulations extending for 50-100 nanoseconds confirm the stability of the INCB40093-PI3Kδ complex, with root mean square deviation values typically remaining below 3 Å throughout the simulation period [19] [25]. These simulations demonstrate that the key binding interactions are maintained over time, supporting the stability of the protein-ligand complex [19] [25].

Free energy perturbation calculations and MM-PBSA analyses provide quantitative estimates of binding affinity that correlate well with experimental data [23] [25]. The computational studies identify the primary energetic contributions to binding, including hydrogen bonding interactions with hinge residues, hydrophobic contacts in the specificity pocket, and electrostatic interactions in the affinity pocket [19] [23]. Induced fit docking studies demonstrate the conformational changes required for optimal binding, confirming the importance of protein flexibility in accommodating INCB40093 [23] [25].

The computational analyses also provide insights into the selectivity mechanism by comparing binding modes across different PI3K isoforms [23] [24]. The docking studies reveal that INCB40093 binds less favorably to PI3Kα, PI3Kβ, and PI3Kγ due to steric clashes and suboptimal electrostatic interactions, explaining the observed selectivity profile [23] [26]. These computational approaches serve as valuable tools for understanding the molecular basis of INCB40093's activity and for guiding future inhibitor design efforts [19] [23] [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

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